molecular formula C15H17N5OS B13365057 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B13365057
M. Wt: 315.4 g/mol
InChI Key: FSNPOPPUUTVULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolo[4,3-a]pyridine core.

    Reduction: Reduced forms of the compound, potentially altering the acetamide or cyanocyclohexyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the thioether linkage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide stands out due to its unique combination of a triazolo[4,3-a]pyridine core and a cyanocyclohexylacetamide moiety

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

InChI

InChI=1S/C15H17N5OS/c16-11-15(7-3-1-4-8-15)17-13(21)10-22-14-19-18-12-6-2-5-9-20(12)14/h2,5-6,9H,1,3-4,7-8,10H2,(H,17,21)

InChI Key

FSNPOPPUUTVULB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C3N2C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.